dorsmanin A
Overview
Description
Molecular Structure Analysis
The molecular structure of Dorsmanin A is represented by the formula C20H20O4 . It has a molecular weight of 324.37 . The structure of this compound includes a cyclohexane ring, which is a six-membered ring structure .Chemical Reactions Analysis
The analysis of chemical reactions involving this compound is complex and requires advanced techniques. Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms .Physical and Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a specific molecular weight and formula, which contribute to its physical and chemical properties .Scientific Research Applications
Isolation and Structural Identification :
- Dorsmanin A was identified among other prenylated flavonoids isolated from the aerial parts of Dorstenia mannii. These compounds' structures were determined using spectroscopic methods and comparison with published data (Ngadjui et al., 2000).
Antimicrobial Activity :
- A study on the antimicrobial activities of compounds from Dorstenia mannii, including this compound, found that they showed effectiveness against various microorganisms. The study highlighted the potential of these compounds as sources of natural antimicrobial products (Mbaveng et al., 2012).
Cytotoxicity Against Cancer Cells :
- Research on the cytotoxicity of this compound against multi-factorial drug-resistant cancer cells revealed that it, along with another flavonoid, showed cytotoxic effects on various cancer cell lines. This indicates its potential in developing new anticancer drugs (Kuete et al., 2015).
Antioxidant Properties :
- This compound was compared with other prenylated flavonoids from Dorstenia mannii for antioxidant activity. It was found to be a potent scavenger of free radicals, suggesting its potential use in therapies related to oxidative stress (Dufall et al., 2003).
Safety and Hazards
Dorsmanin A, like any other chemical compound, should be handled with care. It’s important to ensure adequate ventilation and use personal protective equipment such as safety goggles, protective gloves, and impervious clothing when handling the compound . The compound has a specific Safety Data Sheet that provides more detailed information about its safety and hazards .
Mechanism of Action
Dorsmanin A is a prenylated flavonoid derived from the twigs of Dorstenia mannii . This compound has been studied for its antimicrobial activities against yeast, Mycobacteria, and Gram-negative bacteria .
Target of Action
It has been found to exhibit antimicrobial activities, suggesting that it likely interacts with proteins or enzymes essential for the survival of microorganisms .
Mode of Action
As a flavonoid, it may exert its effects through various, complementary, and overlapping mechanisms of action
Biochemical Pathways
Flavonoids, in general, are known to interact with numerous pathways, influencing a wide range of biological activities
Result of Action
This compound has been found to exhibit antimicrobial activities against a variety of microorganisms. It was able to prevent the growth of all the fourteen studied microorganisms within the concentration range of 4 to 1024 μg/ml . This suggests that this compound could potentially be used as a natural antimicrobial agent.
Properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAJERKQRQHJR-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162229-27-8 | |
Record name | Dorsmanin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162229278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reported biological activity of Dorsmanin A?
A1: this compound, a prenylated chalcone, demonstrated notable antitrichomonal activity against Trichomonas gallinarum []. This activity was comparable to other prenylated flavonoids and even stronger than stigmasterol. Additionally, this compound displayed antioxidant properties, though less potent compared to the plant extracts from which it was isolated [].
Q2: Which plant species is this compound typically isolated from?
A2: this compound is primarily found in Dorstenia barteri, a plant species traditionally used for medicinal purposes [].
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A3: While specific SAR studies focusing solely on this compound are limited in the provided research, the comparative analysis of various isolated compounds from Dorstenia barteri provides some insights []. The research suggests that prenylated and geranylated chalcones, like this compound, exhibit considerable antitrichomonal activity, comparable to prenylated flavonoids []. This observation implies that the prenyl group might be a crucial structural feature for this specific activity.
Q4: What analytical methods are employed to identify and quantify this compound?
A4: Although the specific techniques are not detailed in the provided abstracts, it can be inferred that standard phytochemical isolation and characterization methods were employed. These likely include chromatographic techniques like column chromatography (using silica gel, ODS silica gel, and Sephadex LH-20) for isolation and purification, followed by spectroscopic analyses such as MS, 1H-NMR, and 13C-NMR for structural elucidation [].
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